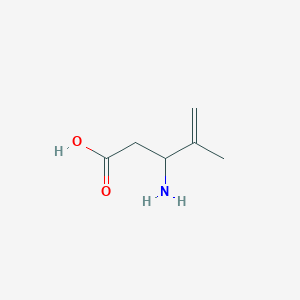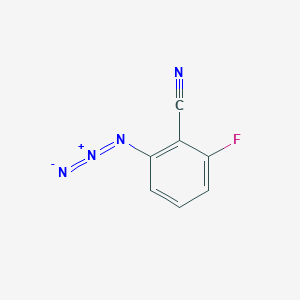
tert-Butyl (2-hydroxyethyl)(2-methoxybenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate:
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its carbamate structure.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(2-hydroxyethyl)-N-[(2-chlorophenyl)methyl]carbamate
- tert-butyl N-(2-hydroxyethyl)-N-[(2-nitrophenyl)methyl]carbamate
- tert-butyl N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]carbamate
Uniqueness
The presence of the methoxy group in tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(9-10-17)11-12-7-5-6-8-13(12)19-4/h5-8,17H,9-11H2,1-4H3 |
Clave InChI |
GNXUFPIAHHKNRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


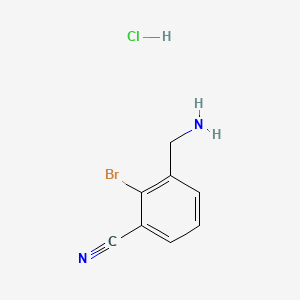
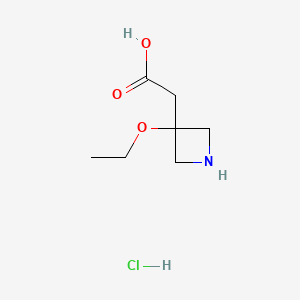
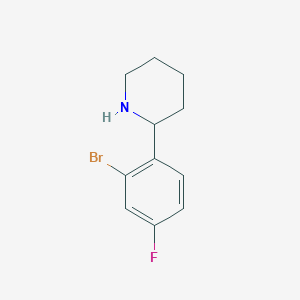
![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
![[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
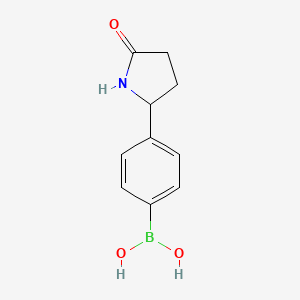
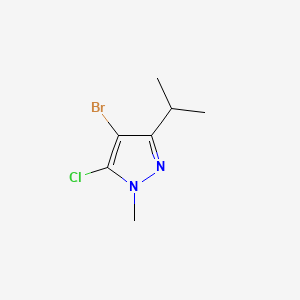
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
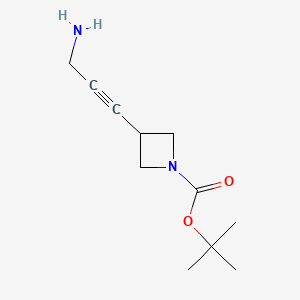
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)
